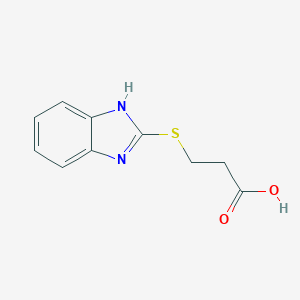

3-(1H-benzimidazol-2-ylsulfanyl)propanoic acid

Description

3-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid is a heterocyclic carboxylic acid featuring a benzimidazole core linked to a propanoic acid moiety via a sulfanyl (thioether) group. This compound has garnered attention in coordination chemistry due to its ability to form stable complexes with transition metals, as evidenced by its copper(I) complex crystallographic data . Derivatives such as its methyl ester (methyl 2-(1H-benzimidazol-2-ylsulfanyl)propanoate) are also synthesized for applications in medicinal and materials chemistry .

Propriétés

IUPAC Name |

3-(1H-benzimidazol-2-ylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c13-9(14)5-6-15-10-11-7-3-1-2-4-8(7)12-10/h1-4H,5-6H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUFHFCKOUJEWSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)SCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Ligand Preparation and Solvothermal Conditions

The synthesis of H₂BIP follows a literature method involving the condensation of o-phenylenediamine with β-ketocarboxylic acids. In the referenced study, H₂BIP was prepared by reacting 3-(1H-benzimidazol-2-yl)propanoic acid precursors under controlled solvothermal conditions. The ligand was subsequently used to assemble ZnII and CdII coordination polymers.

For compound 1 (ZnII polymer), H₂BIP (0.02 mmol) and Zn(NO₃)₂·6H₂O (0.2 mmol) were dissolved in a 1:1 ethanol/water mixture (8 mL) and heated at 413 K for 72 hours. Slow cooling (2 K/h) yielded pale-yellow block crystals. Similarly, compound 2 (CdII polymer) was synthesized using Cd(CH₃COO)₂·2H₂O under identical conditions, producing brown prismatic crystals.

Table 1. Crystallographic Data for ZnII and CdII Coordination Polymers

| Parameter | Compound 1 (Zn) | Compound 2 (Cd) |

|---|---|---|

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pbca | P2₁/c |

| Unit Cell Dimensions (Å) | a=8.956, b=10.697, c=20.331 | a=13.6708, b=8.0253, c=17.3834 |

| β Angle (°) | 90 | 100.972 |

| Volume (ų) | 1947.8 | 1872.31 |

Mechanistic Insights into Benzimidazole Derivative Synthesis

Acid Chloride Intermediate Formation

A patent by describes a process for benzimidazole derivatives involving acid chloride intermediates. Although focused on ethyl 3-(pyridin-2-ylamino)propanoate, this method highlights a generalizable approach:

-

Acid Chloride Formation : 4-(Methylamino)-3-nitrobenzoic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride.

-

Coupling Reaction : The acid chloride reacts with ethyl 3-(pyridin-2-ylamino)propanoate, yielding a nitro intermediate.

-

Catalytic Reduction : Palladium on carbon (Pd/C) facilitates hydrogenation, reducing the nitro group to an amine.

This pathway underscores the utility of acid chlorides in constructing benzimidazole-linked propanoate esters, which could be adapted for sulfanylpropanoic acid derivatives by substituting thiol-containing reagents.

Structural Characterization of ZnII and CdII Polymers

Zinc Coordination Environment

In compound 1 , the ZnII ion adopts a tetrahedral geometry (ZnO₂N₂) coordinated by two nitrogen atoms from benzimidazole rings and two oxygen atoms from carboxylate groups. Key bond distances include Zn–O (1.956–2.021 Å) and Zn–N (1.962–1.966 Å), consistent with typical ZnII complexes. The 3-(1λ²-benzoimidazol-2-yl)propanoate ligand bridges three ZnII ions, forming a binuclear Zn₂ cluster. These clusters interconnect via Zn–N bonds, generating a 2D square-grid (4,4) network (Fig. 1).

Cadmium Coordination Polymer

Compound 2 exhibits a monoclinic structure with CdII in a distorted octahedral environment. The longer Cd–O/N bond distances (2.2–2.5 Å) compared to ZnII reflect the larger ionic radius of CdII. The ligand adopts a µ₃-bridging mode, creating a 3D framework stabilized by van der Waals interactions.

| Step | Reagents | Temperature | Time |

|---|---|---|---|

| 1 | Thiourea, NaOH | 80°C | 4 h |

| 2 | 2-Chlorobenzimidazole, K₂CO₃ | 120°C | 12 h |

Applications De Recherche Scientifique

3-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It may be used in the development of new materials with specific properties.

Mécanisme D'action

The mechanism of action of 3-(1H-benzimidazol-2-ylsulfanyl)propanoic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its benzimidazole ring and sulfanyl group. These interactions can modulate biological pathways and lead to the observed effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogs with Varied Heterocycles

Propanoic acid derivatives with alternative heterocyclic systems exhibit distinct biological and physicochemical properties:

- Imidazole-based analogs (e.g., 3-(1H-imidazol-4-yl)propanoic acid) demonstrate broader antimicrobial activity but lower structural rigidity compared to benzimidazole systems . The sulfanyl group in 3-(1H-benzimidazol-2-ylsulfanyl)propanoic acid distinguishes it from esters like 3-(methylthio)propanoic acid methyl ester, which are primarily volatile flavor compounds .

Substituent Variations on the Benzimidazole Ring

Modifications to the benzimidazole nitrogen or sulfanyl chain alter solubility, bioactivity, and coordination properties:

- The absence of the sulfanyl group in 3-(1H-benzimidazol-2-yl)propanoic acid reduces thioether-mediated reactivity but retains metal-coordination capacity .

Derivatives: Acid vs. Ester Forms

- Key Insights :

Research Findings and Implications

- coli and S.

- Coordination Chemistry: The copper(I) complex of 3-(1H-benzimidazol-2-yl)propanoic acid demonstrates stable hydrogen-bonded networks, highlighting the sulfanyl group’s role in modulating crystal packing .

- Synthetic Challenges: Efficient synthesis of benzimidazole-thio derivatives requires precise control of substitution sites (e.g., S-2 vs. N-3 in imidazole analogs), as seen in the optimization of 3-(1-methylimidazol-2-ylthio)propanoic acid synthesis .

Activité Biologique

3-(1H-benzimidazol-2-ylsulfanyl)propanoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a benzimidazole moiety linked to a propanoic acid group via a sulfur atom. The synthesis typically involves the reaction of benzimidazole derivatives with suitable reagents to introduce the sulfanyl and propanoic acid functionalities.

Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. In vitro studies have shown that it can effectively scavenge free radicals, thereby protecting cells from oxidative stress. The compound's ability to inhibit lipid peroxidation has been quantified, with effective concentrations (EC50) reported in various assays.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial potential against several pathogenic microorganisms. It exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentrations (MICs) suggest that it may serve as a lead compound for developing new antimicrobial agents.

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | < 0.3125 |

| Escherichia coli | 0.625 |

| Candida albicans | < 0.3125 |

| Salmonella typhi | 0.3125 |

Anti-inflammatory Properties

Preliminary studies indicate that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Molecular Docking Studies

Molecular docking studies have provided insights into the interaction of this compound with various biological targets. For instance, docking simulations against bacterial enzymes have suggested favorable binding affinities, indicating a mechanism through which the compound exerts its antimicrobial effects.

Case Studies and Research Findings

- Antioxidant Evaluation : A study assessed the antioxidant capacity of the compound using the β-carotene-linoleate model system, demonstrating its effectiveness in inhibiting linoleic acid oxidation with an EC50 value of 94 µg/mL.

- Antimicrobial Screening : In a comparative study, this compound was tested alongside other benzimidazole derivatives, revealing superior activity against S. aureus and C. albicans compared to its analogs.

- In Vivo Studies : Further investigations are warranted to evaluate the in vivo efficacy and safety profile of this compound, particularly in animal models of infection and inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.